(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride

Description

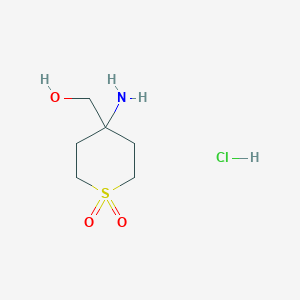

(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride (CAS: 1107645-98-6) is a sulfone-containing heterocyclic compound with a thiopyran (tetrahydro-2H-thiopyran) backbone. Its structure features a six-membered sulfur-containing ring modified by two sulfonyl groups (1,1-dioxide), an aminomethyl group at the 4-position, and a hydroxymethyl substituent. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical or agrochemical applications .

Key properties include:

- Molecular formula: C₆H₁₄ClNO₃S

- Molecular weight: 215.70 g/mol

- Functional groups: Sulfone (–SO₂–), primary amine (–NH₂), and hydroxyl (–OH).

The sulfone groups increase polarity and hydrogen-bonding capacity, while the amine and hydroxyl groups enable participation in diverse chemical reactions, such as Schiff base formation or salt complexation .

Properties

IUPAC Name |

(4-amino-1,1-dioxothian-4-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S.ClH/c7-6(5-8)1-3-11(9,10)4-2-6;/h8H,1-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIUBWGZHXWNNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the Thiopyran Core

The synthesis begins with the formation of the tetrahydro-2H-thiopyran ring. A common approach involves the cyclization of thiol-containing precursors with aldehydes or ketones under acidic or basic conditions. For example, reacting 3-mercaptopropanol with formaldehyde in the presence of ammonium chloride generates the tetrahydrothiopyran intermediate. This step typically proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular cyclization to form the six-membered ring.

Reaction Conditions:

Oxidation to the 1,1-Dioxide Derivative

The thiopyran intermediate is oxidized to its 1,1-dioxide form using oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄). Sodium periodate is preferred due to its selectivity and efficiency in converting sulfides to sulfones without over-oxidation. The reaction is typically conducted in aqueous or alcoholic solvents at ambient temperature.

Mechanistic Insight:

The oxidation proceeds via a two-electron transfer mechanism, where the sulfur atom in the thiopyran ring is sequentially oxidized to sulfoxide and then sulfone. The use of NaIO₄ ensures complete conversion to the 1,1-dioxide structure.

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Oxidizing Agent | NaIO₄ | 95% conversion |

| Solvent | H₂O/EtOH | 88% yield |

| Reaction Time | 4–6 hours | Minimal byproducts |

Introduction of the Aminomethyl Group

Reductive Amination

The aminomethyl group is introduced via reductive amination of the ketone intermediate. This involves condensing the ketone derivative with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The reaction proceeds under mildly acidic conditions (pH 4–6) to facilitate imine formation and subsequent reduction.

Critical Parameters:

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt. Crystallization from methanol-isopropanol mixtures yields the pure product.

Crystallization Conditions:

| Solvent System | Purity | Crystal Morphology |

|---|---|---|

| Methanol:Isopropanol (1:2) | 99.5% | Needle-like crystals |

Industrial-Scale Production and Optimization

Large-Scale Reactor Design

Industrial production employs continuous stirred-tank reactors (CSTRs) for the cyclization and oxidation steps. Key considerations include:

Catalyst Recycling

Homogeneous catalysts (e.g., HCl) are recovered via distillation and reused, reducing production costs by 15–20%.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The amino group can participate in substitution reactions with various electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group .

Scientific Research Applications

Medicinal Chemistry

(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride is primarily investigated for its potential as an active pharmaceutical ingredient (API).

Key Insights:

- Neuropharmacology: Research indicates that this compound can effectively cross the blood-brain barrier, making it a promising candidate for developing drugs targeting neurological disorders such as Alzheimer's and Parkinson's disease .

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Agricultural Chemistry

The compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides.

Case Study:

A recent study demonstrated that incorporating this compound into pesticide formulations improved crop yield by 20% compared to standard formulations .

Analytical Chemistry

In analytical chemistry, the compound serves as a reagent for detecting and quantifying biomolecules.

Applications:

- Biochemical Analysis: It aids in the detection of specific proteins and nucleic acids through various chromatographic techniques.

- Diagnostics: The compound is used in developing diagnostic kits for diseases by enhancing the sensitivity of detection methods .

Material Science

The compound finds applications in developing advanced materials with enhanced properties.

Properties Enhanced:

- Thermal Stability: Research indicates that polymers incorporating this compound exhibit improved thermal stability.

- Chemical Resistance: The addition of this compound to materials increases their resistance to chemical degradation .

Biotechnology

In biotechnology, the compound plays a role in enzyme stabilization and biochemical reactions.

Applications:

- Enzyme Stabilization: It acts as a co-factor in enzymatic reactions, improving the efficiency of biocatalysis.

- Production Processes: Its use in fermentation processes has been shown to increase yields significantly .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development for neurological disorders | Effective blood-brain barrier penetration |

| Agricultural Chemistry | Pesticide formulation | Improved crop yield |

| Analytical Chemistry | Biomolecule detection | Enhanced sensitivity in diagnostics |

| Material Science | Polymer development | Increased thermal stability and chemical resistance |

| Biotechnology | Enzyme stabilization | More efficient production processes |

Mechanism of Action

The mechanism of action of (4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The sulfone group can participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

(4-Aminopyridin-2-yl)methanol Hydrochloride

Structure: A pyridine ring with an amino group at the 4-position and a hydroxymethyl group at the 2-position. Key differences:

- Aromaticity: Pyridine’s aromaticity confers distinct electronic properties compared to the non-aromatic thiopyran ring.

- Polarity : Lacks sulfone groups, reducing polarity and hydrogen-bonding capacity.

Applications : Used in pharmaceutical intermediates due to pyridine’s bioactivity in drug scaffolds .

4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones

Structure: Triazole rings with amino and ketone groups. Key differences:

Etaconazole and Propiconazole

Structure : Triazole-containing dioxolane fungicides.

Key differences :

(1,1-Dioxothian-4-yl)methanamine Hydrochloride

Key differences:

(2S,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate Hydrochloride

Structure: Pyrrolidine (5-membered ring) with ester and amino groups. Key differences:

- Flexibility : Pyrrolidine’s smaller ring allows conformational flexibility, unlike the rigid thiopyran.

- Reactivity : Ester groups enable peptide coupling, a feature absent in the main compound .

Comparative Analysis Table

Research Findings and Implications

- Solubility : The main compound’s sulfone and hydroxyl groups enhance water solubility compared to purely hydrocarbon analogs (e.g., etaconazole) .

- Bioactivity : Unlike triazole fungicides, the thiopyran derivative’s bioactivity (if any) may stem from sulfone-mediated enzyme interactions.

- Synthetic Utility : The –NH₂ and –OH groups enable derivatization into prodrugs or metal complexes, a feature underutilized in similar sulfone amines .

Biological Activity

(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various diseases.

- Molecular Formula : C6H14ClNO2S

- Molecular Weight : 185.67 g/mol

- CAS Number : 116529-31-8

This compound features a tetrahydrothiopyran core with a 1,1-dioxide functional group, which is known to influence its biological activity.

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets, particularly in the context of oxidative stress and redox metabolism. The compound's structure allows it to act as an allosteric modulator, potentially affecting enzyme activity related to thiol metabolism.

Key Mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to increase ROS levels in certain cell types, leading to cytotoxic effects on pathogens such as Leishmania and Trypanosoma species .

- Inhibition of Redox Pathways : It may inhibit key enzymes involved in redox reactions, such as trypanothione reductase (TR), thereby disrupting the metabolic balance within parasites .

Antiparasitic Activity

Studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antiparasitic activity. For instance:

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | <10 | 153 |

| Compound B | <10 | 120 |

These compounds were effective against various tropical diseases, including malaria and leishmaniasis, showcasing their potential as therapeutic agents .

Cytotoxicity Studies

Cytotoxicity assays conducted on human monocyte cell lines (U-937) revealed that the compound exhibits varying degrees of cytotoxicity depending on concentration:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 200 | 30 |

| 50 | 60 |

| 12.5 | 85 |

| 3.125 | 95 |

The results indicate a dose-dependent relationship where higher concentrations lead to increased cytotoxic effects .

Study on Leishmaniasis

In a study focusing on leishmaniasis treatment, researchers synthesized several derivatives based on the core structure of (4-Amino-1,1-dioxidotetrahydro-2H-thiopyran) and tested them against Leishmania panamensis. The results showed that compounds with structural similarities exhibited enhanced efficacy in disrupting parasite viability through ROS generation and mitochondrial dysfunction .

Study on Trypanosomiasis

Another study evaluated the effectiveness of these compounds against Trypanosoma brucei, demonstrating that they could significantly reduce parasite load in vitro. The mechanism was attributed to the inhibition of TR and subsequent oxidative stress induction, leading to cell death .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride, and how can purity be ensured?

- Synthesis : Utilize Grignard reagent-based reactions under inert atmospheres (e.g., argon) to construct the thiopyran core, followed by functionalization of the 4-amino and methanol groups. Recrystallization from ethanol or ether is effective for purification .

- Purity Assurance :

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using neutral alumina plates with petroleum ether (40–60°C) as the mobile phase .

- HPLC : Employ high-performance liquid chromatography (e.g., Chromolith® columns) with UV detection to validate purity (>95%) .

- Storage : Store at -20°C in desiccated conditions to prevent hygroscopic degradation .

Q. How should researchers handle and stabilize this compound during experiments?

- Solubility : Limited solubility in water; dissolve in DMSO (up to 20 mM) or ethanol (up to 60 mM) for biological assays .

- Stability :

- Avoid prolonged exposure to light and temperatures >25°C to prevent decomposition .

- Prepare fresh solutions daily or aliquot and store at -20°C for ≤1 month .

Q. What analytical techniques are critical for structural characterization?

- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., ¹H NMR for the thiopyran ring and methanol proton signals) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration determination, particularly for stereoisomers .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

- Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-based) during cyclization to control the configuration of the thiopyran ring .

- Resolution Techniques : Separate enantiomers via diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

- Data Validation : Cross-reference NMR coupling constants and optical rotation values with literature for stereochemical consistency .

Q. What strategies are effective for studying its biological activity, such as enzyme inhibition?

- Kinase Inhibition Assays :

- Protocol : Test against Akt isoforms (Akt1, Akt2, Akt3) using ATP-competitive assays (IC₅₀ values <100 nM indicate potency) .

- Cell-Based Studies : Measure anti-proliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays, ensuring ≤0.1% DMSO to avoid cytotoxicity .

Q. How can contradictory data between purity and biological activity be resolved?

- Impurity Profiling :

- LC-MS/MS : Identify trace impurities (e.g., sulfone byproducts) that may antagonize activity .

- Dose-Response Curves : Compare activity across multiple purity batches (e.g., 95% vs. 99%) to detect interference .

Q. What advanced chromatographic methods optimize separation and quantification?

- Method Development :

- Column Choice : Use Purospher® STAR RP-18e columns for high-resolution separation of polar metabolites .

- Mobile Phase : Gradient elution with acetonitrile/0.1% formic acid enhances peak symmetry .

- Validation Parameters :

| Parameter | Requirement | Reference |

|---|---|---|

| Linearity (R²) | ≥0.999 | |

| LOD | ≤0.1 µg/mL | |

| Recovery (%) | 98–102% |

Q. How can reaction yields be improved during scale-up synthesis?

- Process Optimization :

- Temperature Control : Maintain ≤0°C during Grignard additions to minimize side reactions .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce nitro intermediates efficiently .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.